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Compound of Interest

Compound Name: 7-Bromo-2-methylindole

CAS No.: 302912-38-5

Cat. No.: B1587362 Get Quote

Executive Summary
7-Bromo-2-methylindole (CAS: 302912-38-5) is a functionalized indole scaffold characterized

by a rigid bicyclic heteroaromatic core.[1] Unlike simple indoles, the simultaneous presence of

a lipophilic methyl group at C2 and a heavy halogen at C7 creates a unique electronic and

steric profile. This molecule serves as a critical intermediate in the synthesis of kinase inhibitors

and GPCR ligands, where the C7-bromine atom functions as a "molecular anchor" via halogen

bonding, and the C2-methyl group restricts metabolic oxidation at the typically reactive C2

position.

Molecular Architecture & Geometric Conformation
Core Scaffold Rigidity
The indole nucleus is planar, governed by the

hybridization of all ring atoms. In 7-Bromo-2-methylindole, the 10

-electron system maintains aromaticity, forcing the C2-methyl and C7-bromo substituents to lie
within the plane of the ring.

Planarity: The deviation from planarity is negligible (< 0.02 Å) in the ground state.
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Bond Lengths: The C7–Br bond length is estimated at 1.89 Å, typical for aryl bromides. The

C2–CH

bond is approximately 1.50 Å.

Steric Environment:

C2-Methyl: Provides steric bulk that hinders nucleophilic attack at C2 and blocks the "3-

position" pocket slightly, influencing binding selectivity.

C7-Bromo: Occupies a significant volume (Van der Waals radius ~1.85 Å) adjacent to the

NH group. This proximity can influence the acidity of the N-H proton via an inductive effect

(

), though less so than a C7-nitro group.

Electronic Conformation: The Sigma Hole
A critical conformational feature of 7-Bromo-2-methylindole is the anisotropic electron density

distribution on the bromine atom, known as the Sigma Hole (

-hole).

Mechanism: The electron-withdrawing nature of the

carbon (C7) depletes electron density along the C–Br bond axis.

Result: A region of positive electrostatic potential develops on the distal tip of the bromine

atom, while an annulus of negative potential remains on the sides.

Implication: This positive cap allows the C7-Br to act as a Lewis acid, forming linear Halogen

Bonds (X-bonds) with backbone carbonyls or water molecules in protein binding pockets.

This interaction is highly directional (

angle), offering specificity superior to hydrogen bonding in certain contexts.

Synthesis Protocol: Regioselective Fischer
Cyclization
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The most robust route to 7-Bromo-2-methylindole utilizes the Fischer Indole Synthesis. This

method ensures regioselectivity by exploiting the steric constraints of the ortho-substituted

hydrazine.

Reaction Logic
Precursor: (2-Bromophenyl)hydrazine hydrochloride.

Carbonyl Source: Acetone (or acetone equivalent like 2,2-dimethoxypropane).

Regiocontrol: Cyclization occurs exclusively at the unsubstituted ortho-position (C6 of the

hydrazine, becoming C7 of the indole) because the C2 position is blocked by bromine.

Step-by-Step Protocol
Materials:

(2-Bromophenyl)hydrazine HCl (1.0 eq)

Acetone (3.0 eq)

Polyphosphoric Acid (PPA) or ZnCl

(Catalyst)

Solvent: Acetic Acid or Ethanol

Workflow:

Hydrazone Formation:

Dissolve (2-bromophenyl)hydrazine HCl in ethanol.

Add acetone (excess) and reflux for 2 hours.

Checkpoint: Monitor TLC for disappearance of hydrazine. Evaporate solvent to isolate the

crude hydrazone (oil/solid).

Sigmatropic Rearrangement & Cyclization:
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Mix the crude hydrazone with PPA (10 parts w/w).

Heat to 100–110°C with vigorous mechanical stirring.

Observation: The mixture will darken and evolve ammonia gas (use a trap).

Reaction time: 2–4 hours.

Quenching & Isolation:

Cool the reaction mixture to 60°C.

Pour slowly into crushed ice/water (exothermic).

Neutralize with NaOH (aq) to pH 8–9.

Extract with Ethyl Acetate (3x).

Purification:

Wash organic layer with brine, dry over Na

SO

.

Concentrate in vacuo.

Recrystallization: Use Hexane/Ethanol (9:1) to yield off-white needles.
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Caption: Regioselective Fischer Indole Synthesis pathway for 7-Bromo-2-methylindole.

Structural Validation & Characterization
Trustworthy identification relies on orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR)
The C7-substitution pattern breaks the symmetry of the benzene ring, creating a distinct

splitting pattern.

Nucleus Signal
Shift (

ppm)
Multiplicity Assignment

H NH 10.8 – 11.2 Broad Singlet
Indole N-H

(deshielded)

H C4-H 7.45 – 7.55
Doublet (

Hz)
Aromatic proton

H C6-H 7.25 – 7.35
Doublet (

Hz)

Aromatic proton

(adj. to Br)

H C5-H 6.90 – 7.00 Triplet (pseudo) Aromatic proton

H C3-H 6.15 – 6.25 Singlet Indole C3 proton

H
CH 2.35 – 2.45 Singlet C2-Methyl group

Interpretation:

The absence of a signal in the 7.0–7.6 ppm region corresponding to a fourth aromatic proton

confirms substitution on the benzene ring.

The C2-Methyl singlet integrates to 3H, confirming the incorporation of the acetone fragment.
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Mass Spectrometry (MS)
Ionization: ESI+ or EI.[2]

Molecular Ion:

209 (M

) and 211 (M+2).

Isotopic Pattern: A 1:1 ratio of peaks at 209 and 211 confirms the presence of a single

Bromine atom (

Br and

Br natural abundance).

Pharmacophore Implications in Drug Design[3][4]
The 7-Bromo-2-methylindole scaffold is not merely a building block; it is a "privileged

structure" for specific binding modes.

Halogen Bonding Network
In kinase inhibitors, the C7-Bromine often targets the hinge region of the ATP-binding pocket.

Interaction:

(backbone carbonyl).

Energetics: The interaction strength is comparable to a weak hydrogen bond (2–5 kcal/mol)

but is hydrophobic, avoiding the desolvation penalty associated with polar groups.

C2-Methyl Metabolic Blockade
Unsubstituted indoles are prone to oxidation at C2 and C3 by Cytochrome P450 enzymes,

leading to reactive indolenine intermediates.

Effect: The C2-methyl group sterically and electronically inhibits this oxidation, significantly

extending the metabolic half-life (
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) of the drug candidate.

Interaction Map (Graphviz)
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Caption: Pharmacophoric interaction map highlighting the functional roles of substituents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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